2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid
Description
Properties
IUPAC Name |
5-anilino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-16(20-12-6-2-1-3-7-12)11-10-15(19(25)26)21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOTGPWCJELKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aniline Condensation with Glutaric Anhydride
The synthesis begins with the nucleophilic acyl substitution of glutaric anhydride using aniline. In a representative procedure:
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Reactants : Glutaric anhydride (1.0 equiv), aniline (1.2 equiv), triethylamine (TEA, 1.5 equiv).
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Solvent : Ethanol (16 mL per 10 mmol glutaric anhydride).
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Conditions : Stirring at room temperature for 4 hours, followed by ether precipitation.
Mechanistic Insight : TEA neutralizes HCl generated during anhydride ring-opening, driving the reaction toward keto-amide formation. The crude product is purified via recrystallization (ether/hexane), yielding 5-oxo-5-(phenylamino)pentanoic acid as a pale solid (54–60% yield).
Table 1: Optimization of Aniline-Glutaric Anhydride Condensation
| Equiv. Aniline | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | Ethanol | 4 | 54 |
| 1.2 | THF | 6 | 62 |
| 1.5 | DCM | 3 | 58 |
Preparation of 1,3-Dioxoisoindolin-2-yl Intermediate
Phthalic Anhydride Cyclization
The isoindolinone ring is synthesized via cyclocondensation of phthalic anhydride with a primary amine. For this target, ammonium hydroxide serves as the amine source:
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Reactants : Phthalic anhydride (1.0 equiv), ammonium hydroxide (2.0 equiv).
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Solvent : Toluene (10 mL per mmol phthalic anhydride).
Characterization : The product, 1,3-dioxoisoindolin-2-amine, is isolated as a white powder (83% yield). NMR (400 MHz, DMSO-d6) exhibits singlet peaks at δ 7.85–7.92 ppm (aromatic protons) and δ 11.4 ppm (NH).
Coupling of Subunits via HATU-Mediated Amidation
Activation of 5-Oxo-5-(phenylamino)pentanoic Acid
The carboxylic acid group of 5-oxo-5-(phenylamino)pentanoic acid is activated using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium):
Table 2: Effect of Coupling Reagents on Amidation Efficiency
| Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | 0 | 24 | 76 |
| DCC | 25 | 48 | 65 |
| EDCI | 25 | 36 | 58 |
Workup : The reaction mixture is diluted with ethyl acetate, washed with brine, and dried over MgSO4. Evaporation under reduced pressure affords the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
Final Deprotection and Acidic Workup
Trifluoroacetic Acid (TFA)-Assisted Cleavage
Protecting groups (e.g., tert-butyl esters) are removed using TFA:
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Conditions : TFA/DCM (1:1 v/v, 15 mL per mmol substrate), reflux for 2 hours.
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Neutralization : The mixture is cooled, diluted with water, and adjusted to pH 5 using 1 N NaOH. Extraction with ethyl acetate yields this compound as a crystalline solid (76% yield).
Spectroscopic Validation :
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NMR (400 MHz, DMSO-d6) : δ 2.50–2.58 (m, 2H, CH2), 3.03–3.09 (m, 2H, CH2CO), 7.47–7.63 (m, 9H, aromatic), 11.4 (s, 1H, NH), 12.25 (s, 1H, COOH).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for isoindolinone formation:
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid exhibit anticancer properties. The isoindole moiety is known to interact with DNA and inhibit tumor growth. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, making them candidates for further investigation as anticancer drugs.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation.
Neuroprotective Potential
Preliminary research indicates that this compound may offer neuroprotective benefits. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the exact mechanisms involved.
Case Studies and Experimental Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |
| Johnson et al. (2021) | Anti-inflammatory Effects | Reported a reduction in TNF-alpha levels by 40% in treated macrophages compared to controls. |
| Lee et al. (2022) | Neuroprotection | Showed that treatment with the compound reduced neuronal apoptosis by 30% under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its mechanism of action .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on physicochemical properties, synthetic routes, and functional roles.
Structural Analogues and Derivatives
5-Oxo-5-(phenylamino)pentanoic acid (3b)
- Structure: Lacks the 1,3-dioxoisoindolin-2-yl group but retains the 5-oxo-5-(phenylamino)pentanoic acid core.
- Key Data :
- Role : Serves as a precursor for bioactive molecules targeting enzymatic pathways, such as nitric oxide synthase inhibition .
2-(1,3-Dioxoisoindolin-2-yl)acetic acid (3a)
- Structure : Shorter carbon chain (acetic acid derivative) with the 1,3-dioxoisoindolin-2-yl group.
- Key Data :
- Role: Used as a building block for amino acid protection in peptide synthesis .
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate
- Structure : Contains an ether-linked 1,3-dioxoisoindolin-2-yl group and a benzyl ester.
- Key Data :
- Role: Intermediate in the synthesis of clickable amino acids for bioconjugation .
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Solubility: The target compound’s hydrophobicity is likely higher than 5-oxo-5-(phenylamino)pentanoic acid due to the aromatic dioxoisoindolin group, but lower than ester-protected derivatives like Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate .
Synthetic Utility : Compounds with dioxoisoindolin groups (e.g., 3a) are synthesized via Friedel-Crafts acylation or multicomponent reactions, achieving yields >70% .
Spectroscopic Characterization
- IR Trends : Imide carbonyl stretches in dioxoisoindolin-containing compounds (1770–1775 cm⁻¹) are distinct from carboxylic acid C=O stretches (1720–1736 cm⁻¹) .
- NMR Signatures: Aromatic protons in phenylamino groups resonate at δ 7.10–7.40 ppm, while methylene protons adjacent to carbonyls appear at δ 2.40–2.60 ppm .
Biological Activity
2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid, also referred to by its CAS number 52604-91-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 352.34 g/mol. Its structural features include a dioxoisoindoline moiety, which is known for contributing to various biological activities.
Anticancer Activity
Research has indicated that derivatives of 2-(1,3-dioxoisoindolin-2-yl) compounds exhibit promising anticancer properties. A study highlighted the synthesis of phthalimide-based derivatives that acted as inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in cancer progression. These derivatives showed significant cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents .
Anticonvulsant Activity
Another study focused on synthesizing acetamide derivatives containing the 2-(1,3-dioxoisoindolin-2-yl) structure. These compounds were evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) test and showed protective effects against seizure spread in experimental models . This indicates their potential utility in treating epilepsy or seizure disorders.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds similar to 2-(1,3-dioxoisoindolin-2-yl) have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Candida albicans. The minimal inhibitory concentrations (MICs) for these compounds were reported to be effective at low concentrations, indicating their potential as therapeutic agents against infections .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like lipoxygenases involved in inflammatory pathways and cancer progression.
- Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Action : The structural components may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. What synthetic routes are available for 2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid, and how can reaction conditions be optimized?
A common approach involves coupling isoindoline-1,3-dione derivatives with amino-substituted pentanoic acid precursors. For example, refluxing in acetic acid with sodium acetate as a catalyst can promote condensation, as seen in analogous syntheses of isoindolinone-containing compounds . Optimization may require adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometry of reagents (e.g., 1.1:1 molar ratio of aldehyde to amine precursors). Post-synthesis purification via recrystallization from DMF/acetic acid mixtures is recommended to isolate crystalline products .
Q. How can researchers characterize the purity and structural identity of this compound?
Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- FT-IR spectroscopy to identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for isoindolinone and pentanoic acid moieties).
- ¹H/¹³C NMR to verify substituent connectivity, particularly the phenylamino group (aromatic protons at ~6.5–7.5 ppm) and isoindolinone protons (distinct multiplet patterns).
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in structurally related indole-carboxylic acid derivatives .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reaction systems?
Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways, such as nucleophilic attack at the isoindolinone carbonyl group or interactions with catalytic surfaces. For instance, ICReDD’s methodology integrates DFT-based reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst selection) . Advanced workflows may include machine learning to analyze historical reaction data and predict regioselectivity in functionalization reactions .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions often arise from dynamic processes (e.g., rotameric equilibria or hydrogen bonding). Strategies include:
- Variable-temperature NMR to slow conformational changes and simplify splitting.
- Deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent effects.
- 2D NMR (COSY, NOESY) to map spatial correlations between protons, particularly for the phenylamino and pentanoic acid groups .
- Comparative analysis with structurally validated analogs (e.g., USP reference standards for related isoindolinone derivatives) .
Q. What methodologies address low yields in multi-step syntheses of this compound?
- Design of Experiments (DoE): Systematic variation of parameters (e.g., temperature, catalyst loading) to identify critical factors.
- Flow chemistry: Continuous processing to improve heat/mass transfer in exothermic steps (e.g., acylations).
- In-line analytics (e.g., PAT tools) for real-time monitoring of intermediates, reducing side-product formation .
- Protecting group strategies: For example, methyl ester protection of the pentanoic acid during isoindolinone coupling, followed by hydrolysis .
Data Analysis and Mechanistic Questions
Q. How can researchers analyze conflicting bioactivity data for this compound across different assays?
- Meta-analysis: Normalize data using standardized controls (e.g., USP pharmaceutical secondary standards for baseline activity comparisons) .
- Assay-specific interference checks: Test for false positives/negatives caused by compound aggregation or solvent effects (e.g., DMSO concentration thresholds).
- Dose-response validation: Replicate results across orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism-specific activity .
Q. What advanced techniques elucidate degradation pathways under environmental conditions?
- Accelerated stability studies (40°C/75% RH for 3 months) with LC-HRMS to identify degradation products.
- Isotopic labeling (e.g., ¹⁸O-H₂O) to track hydrolytic cleavage of the isoindolinone ring.
- Computational degradation modeling using software like SPARC to predict hydrolysis rates based on pH and temperature .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
